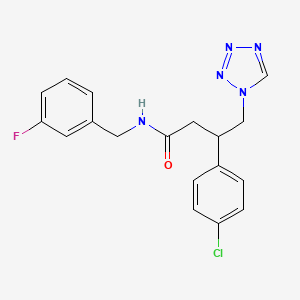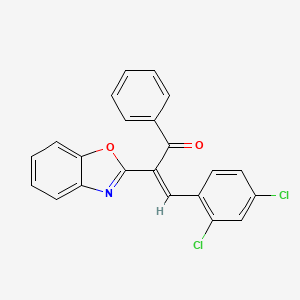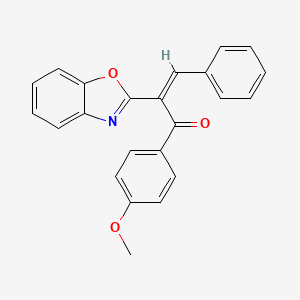![molecular formula C17H15F3N4O4 B15102617 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15102617.png)
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a trifluoromethyl-substituted triazole moiety, which is known for its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using methanol and methyl iodide, respectively.
Formation of the Triazole Moiety: The triazole moiety can be synthesized through the cyclization of a suitable hydrazine derivative with a trifluoromethyl-substituted nitrile under acidic conditions.
Coupling of the Chromen-2-one and Triazole Moieties: The final step involves the coupling of the chromen-2-one and triazole moieties through an amide bond formation reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted triazole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Bioactive Molecules: The compound can be used as a building block for the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of various enzymes, including kinases and proteases, making it a valuable tool in biochemical research.
Cell Signaling: The compound can modulate cell signaling pathways, providing insights into cellular processes and disease mechanisms.
Medicine
Drug Development: The compound can be used as a lead compound in drug development, particularly for the treatment of cancer, infectious diseases, and inflammatory conditions.
Diagnostic Imaging: The compound can be labeled with radioactive isotopes for use in diagnostic imaging techniques such as positron emission tomography (PET).
Industry
Material Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, with unique properties.
Agriculture: The compound can be used as a pesticide or herbicide, providing effective control of pests and weeds.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets, including enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, the compound can interact with cell surface receptors, triggering intracellular signaling cascades that affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid: This compound shares the chromen-2-one core structure but lacks the trifluoromethyl-substituted triazole moiety.
6-methylcoumarin: This compound is a methyl derivative of coumarin and lacks the trifluoromethyl-substituted triazole moiety.
Methyl (3,4-dimethyl-2-oxo-2H-chromen-7-yloxy)acetate: This compound contains a chromen-2-one core with different substituents and lacks the trifluoromethyl-substituted triazole moiety.
Uniqueness
The uniqueness of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propanamide lies in its combination of the chromen-2-one core structure with the trifluoromethyl-substituted triazole moiety. This unique combination imparts distinct bioactive properties to the compound, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C17H15F3N4O4 |
|---|---|
Molecular Weight |
396.32 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C17H15F3N4O4/c1-8-5-14(26)28-12-7-11(27-2)9(6-10(8)12)3-4-13(25)21-16-22-15(23-24-16)17(18,19)20/h5-7H,3-4H2,1-2H3,(H2,21,22,23,24,25) |
InChI Key |
LWPUJEXORUNQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15102561.png)

![1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15102572.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B15102586.png)
![N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15102599.png)

![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15102610.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15102623.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B15102626.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15102638.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B15102639.png)

